1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine
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Overview
Description
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a piperazine ring with a methylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting the central nervous system or cardiovascular system.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors. The methoxyphenyl group and piperazine ring can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine
- 1-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine
- 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine
Uniqueness
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This can result in different biological activities and chemical behaviors compared to similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-methylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3S/c1-23-13-5-3-12(4-6-13)20-14(15-16-17-20)11-18-7-9-19(10-8-18)24(2,21)22/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAMMMVFHWEXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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